molecular formula C14H10INO2 B12538501 4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine CAS No. 651741-81-0

4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine

Cat. No.: B12538501
CAS No.: 651741-81-0
M. Wt: 351.14 g/mol
InChI Key: VJKGZLQIBXZFKZ-UHFFFAOYSA-N
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Description

4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine is a synthetic organic compound characterized by the presence of an iodo-substituted benzodioxole moiety and a pyridine ring

Properties

CAS No.

651741-81-0

Molecular Formula

C14H10INO2

Molecular Weight

351.14 g/mol

IUPAC Name

4-[2-(6-iodo-1,3-benzodioxol-5-yl)ethenyl]pyridine

InChI

InChI=1S/C14H10INO2/c15-12-8-14-13(17-9-18-14)7-11(12)2-1-10-3-5-16-6-4-10/h1-8H,9H2

InChI Key

VJKGZLQIBXZFKZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC3=CC=NC=C3)I

Origin of Product

United States

Preparation Methods

The synthesis of 4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.

    Iodination: The benzodioxole moiety is then iodinated using iodine and a suitable oxidizing agent.

    Vinylation: The iodinated benzodioxole is subjected to a Heck reaction with a pyridine derivative to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the iodine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may bind to proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine can be compared with other similar compounds, such as:

    4-[2-(6-Bromo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.

    4-[2-(6-Chloro-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and interactions with biological targets.

Biological Activity

4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound features a pyridine ring substituted with a vinyl group linked to a 6-iodo-2H-1,3-benzodioxole moiety. The structural formula can be represented as follows:

C13H10INO2\text{C}_{13}\text{H}_{10}\text{I}\text{N}O_{2}

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.0G1 phase cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of DNA synthesis

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary results suggest that it possesses moderate antibacterial effects against Gram-positive bacteria.

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Inhibition of Oncogenic Pathways : The compound inhibits key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
  • Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Breast Cancer Cells : A study investigating the effects on MCF-7 cells demonstrated a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation.
  • Animal Model Studies : In vivo studies using xenograft models have shown that treatment with this compound significantly reduces tumor size without notable toxicity to normal tissues.
  • Synergistic Effects : Research indicates that combining this compound with standard chemotherapy agents enhances anticancer efficacy while reducing side effects.

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